Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

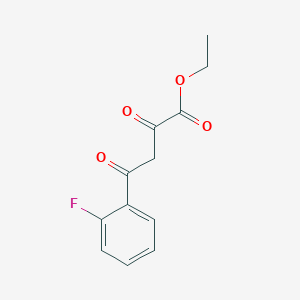

ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXSEGQBHXMHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Introduction: The Significance of a Versatile Ketoester

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is a β-ketoester of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorinated aromatic ring and a 1,3-dicarbonyl moiety, makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in modern drug design.

This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome. As senior application scientists, our goal is to not only present a method but to explain the causality behind each step, empowering researchers to adapt and troubleshoot the synthesis effectively.

Core Synthesis Pathway: The Crossed Claisen Condensation

The most efficient and widely employed method for synthesizing Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is the Crossed Claisen Condensation . This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3]

Principle and Rationale

The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-keto ester.[3] In a "crossed" or "mixed" variation, two different carbonyl compounds are used. For this specific synthesis, the reaction occurs between 2'-fluoroacetophenone (a ketone) and diethyl oxalate (an ester).

Causality behind Reagent Selection:

-

2'-Fluoroacetophenone : This reactant serves as the nucleophilic component. The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for the formation of a resonance-stabilized enolate ion under basic conditions. This enolate is the key carbon nucleophile that initiates the bond-forming step.

-

Diethyl Oxalate : This reactant is the electrophilic acceptor. A critical advantage of diethyl oxalate is that it lacks α-hydrogens and therefore cannot enolize or undergo self-condensation.[4][5][6] This structural feature is paramount as it prevents the formation of unwanted side products, simplifying the reaction mixture and typically leading to higher yields of the desired crossed-condensation product.[6]

-

Sodium Ethoxide (NaOEt) : This strong base is the catalyst of choice. Two key principles govern its selection:

-

It is sufficiently strong to deprotonate the α-carbon of the 2'-fluoroacetophenone to generate the required enolate.

-

The ethoxide anion matches the alkoxy group of the diethyl oxalate ester. This is a crucial detail to prevent transesterification, a side reaction that would lead to a mixture of different ester products.[4][7]

-

-

Anhydrous Ethanol : This serves as the solvent. Using the conjugate acid of the alkoxide base minimizes potential side reactions. The solvent must be anhydrous (dry) because the presence of water would lead to saponification (hydrolysis) of the esters and would quench the ethoxide base, severely diminishing the yield.[7]

Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism, which is thermodynamically driven by a final, irreversible deprotonation step.

-

Enolate Formation : Sodium ethoxide abstracts an acidic α-proton from 2'-fluoroacetophenone, creating a nucleophilic enolate ion.

-

Nucleophilic Attack : The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

-

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as a leaving group.

-

Deprotonation (Driving Force) : The newly formed product, a β-dicarbonyl compound, possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The ethoxide base rapidly and irreversibly abstracts this proton. This step forms a highly resonance-stabilized enolate and is the thermodynamic driving force that pulls the entire reaction equilibrium towards completion.[3][5] For this reason, a stoichiometric equivalent of base, rather than a catalytic amount, is required.[7]

-

Acidic Work-up : The final product is obtained by neutralizing the reaction mixture with an acid, which protonates the stabilized enolate.

Caption: The reaction mechanism for the synthesis of the target compound.

Experimental Protocol and Data

This protocol is a self-validating system, designed for reproducibility and high yield. Adherence to anhydrous conditions is critical for success.

Quantitative Data: Reagent Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (mmol) | Mass (g) | Volume (mL) |

| Sodium (Na) | 22.99 | 1.0 | 0.97 | 10 | 0.23 | - |

| Anhydrous Ethanol | 46.07 | - | 0.789 | - | - | 10 |

| 2'-Fluoroacetophenone | 138.14 | 1.0 | 1.137 | 10 | 1.38 | 1.21 |

| Diethyl Oxalate | 146.14 | 1.0 | 1.079 | 10 | 1.46 | 1.35 |

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide Solution :

-

Under an inert atmosphere (Nitrogen or Argon), carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) to a flask containing 10 mL of anhydrous ethanol.

-

Stir the mixture until all the sodium has dissolved completely. This is an exothermic reaction and may require cooling in an ice bath to control the temperature.

-

-

Reaction Execution :

-

To the freshly prepared sodium ethoxide solution, add a mixture of 2'-fluoroacetophenone (1.38 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol) dropwise over 30 minutes. Maintain the temperature below 30°C using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Gently heat the reaction mixture to 80°C for 30 minutes to ensure the reaction goes to completion.[8]

-

-

Work-up and Isolation :

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a pH of ~2 by slowly adding dilute sulfuric acid or hydrochloric acid.

-

Extract the product from the aqueous mixture using dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification :

-

The resulting crude product, typically an oil or a low-melting solid, should be recrystallized from ethanol to yield the pure Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.[8]

-

Caption: A summary of the experimental workflow for the synthesis.

Trustworthiness: Troubleshooting and Validation

The integrity of this protocol relies on careful execution and an understanding of potential pitfalls.

| Potential Issue | Root Cause(s) | Recommended Solution |

| Low or No Yield | Presence of moisture in reagents/solvent. | Ensure all glassware is oven-dried and use anhydrous grade solvent. Handle sodium metal appropriately to prevent oxidation/hydration.[7] |

| Incomplete formation or deactivation of the base. | Ensure all sodium has reacted before adding other reagents. Protect the reaction from atmospheric CO₂ and moisture. | |

| Formation of Side Products | Use of an incorrect alkoxide base (e.g., sodium methoxide). | Always match the alkoxide base to the ester's alcohol group (ethoxide for ethyl esters) to prevent transesterification.[4] |

| Saponification of ester groups. | Avoid hydroxide bases (NaOH, KOH) and ensure anhydrous conditions. The acidic work-up should be performed at a low temperature. | |

| Difficult Purification | Self-condensation of 2'-fluoroacetophenone. | This is less common but can be minimized by the slow, controlled addition of the ketone/ester mixture to the base, ensuring diethyl oxalate is always in local excess relative to the generated enolate. |

Product identity and purity are typically confirmed through standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, Infrared (IR) spectroscopy to identify the carbonyl functional groups, and melting point analysis.

Conclusion

The synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate via a crossed Claisen condensation is a robust and reliable method. By understanding the mechanistic principles that dictate the choice of reagents and conditions, researchers can confidently execute this protocol. The key to success lies in the use of a non-enolizable electrophile like diethyl oxalate, the correct stoichiometric base that matches the ester, and the rigorous exclusion of moisture. This approach provides efficient access to a valuable chemical building block for further elaboration in drug discovery and materials science.

References

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors . Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

-

The Claisen Condensation . University of Babylon. Available at: [Link]

-

Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation . Organic Syntheses. Available at: [Link]

-

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Claisen Condensation . Organic Chemistry Portal. Available at: [Link]

-

Preparation of ethyl 2-ethyl-3-oxobutanoate . PrepChem.com. Available at: [Link]

-

The Claisen Condensation Reaction . OpenStax. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

- Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives . ResearchGate. Available at: [Link]

-

Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES . ResearchGate. Available at: [Link]

- Method for synthesis of ethyl ethers of 2-alkyl-4-aryl-3-oxobutanoic acids. Google Patents.

-

Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine . ResearchGate. Available at: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

"Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate" molecular structure

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Executive Summary: This technical guide provides a comprehensive overview of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a fluorinated β-keto ester with significant potential as a versatile building block in medicinal chemistry and organic synthesis. β-Keto esters are a well-established class of compounds utilized in the formation of more complex molecular architectures, including heterocyclic systems and pharmacologically active agents.[1] This document details the molecular structure, keto-enol tautomerism, a robust synthetic protocol via Crossed Claisen condensation, and a thorough guide to its spectroscopic characterization. The methodologies and analyses presented herein are tailored for researchers, chemists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights.

Introduction to Aryl Dioxobutanoates

Aryl dioxobutanoates, which belong to the 1,3-dicarbonyl or β-keto ester family, are pivotal intermediates in synthetic chemistry. Their unique structural arrangement, featuring two carbonyl groups separated by a methylene unit, imparts a high degree of chemical reactivity. The protons on the central α-carbon are notably acidic, facilitating enolate formation, which is the cornerstone of their utility in carbon-carbon bond-forming reactions.[2][3] The introduction of a fluorine atom onto the phenyl ring, as in Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[4] Derivatives of this structural class have demonstrated promising biological activities, including the inhibition of enzymes such as Src Kinase, which is implicated in cancer progression.[5]

Molecular Structure and Properties

The fundamental characteristics of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate are defined by its chemical composition and the spatial arrangement of its atoms.

Chemical Identity

| Property | Value |

| IUPAC Name | Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |

| Molecular Formula | C₁₂H₁₁FO₄ |

| Molecular Weight | 238.21 g/mol |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1F |

| InChI Key | InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |

| Appearance | Expected to be a light yellow to yellow solid, based on analogues.[6] |

Structural Representation

The molecule consists of an ethyl ester group connected to a four-carbon chain containing two ketone functionalities. The terminal carbonyl group is attached to a 2-fluorophenyl ring.

Keto-Enol Tautomerism

A critical structural feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the C=C double bond with the remaining carbonyl group. This equilibrium is fundamental to the compound's reactivity.

Synthesis via Crossed Claisen Condensation

The most efficient and widely adopted method for synthesizing β-keto esters like Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is the Crossed Claisen condensation.[7] This reaction involves the base-catalyzed condensation between a ketone and an ester.[8]

Mechanistic Rationale

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, in the case of a "Crossed" Claisen, between an ester and another carbonyl compound, such as a ketone.[9] For a successful Crossed Claisen condensation that yields a single primary product, one of the reactants should not have enolizable α-protons, thus acting solely as the electrophile.[7]

In the synthesis of the target molecule, 2'-fluoroacetophenone serves as the nucleophile precursor (after deprotonation of its α-carbon), and diethyl oxalate serves as the electrophile. Diethyl oxalate is an ideal electrophile as it cannot enolize. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the 2'-fluoroacetophenone, generating a nucleophilic enolate.[2][3] This enolate then attacks one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the product. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton situated between the two carbonyls.[8] An acidic workup in the final step is required to neutralize the enolate and yield the final product.[3]

Synthetic Workflow

The overall process involves the preparation of the base, the condensation reaction, and a subsequent acidic workup followed by purification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar aryl dioxobutanoates.[5]

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), add 1.0 equivalent of sodium metal to 20 volumes of absolute ethanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reactant Addition: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of 2'-fluoroacetophenone, followed by the dropwise addition of 1.1 equivalents of diethyl oxalate while maintaining the temperature below 30°C.

-

Reaction: Stir the resulting mixture overnight at room temperature. After this period, heat the reaction mixture to 80°C for 30 minutes to ensure completion.

-

Workup: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of dilute sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.[10]

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. The following data are predicted based on the known spectra of analogous compounds, particularly the 4-fluoro isomer, and fundamental principles of spectroscopy.[5]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the methylene protons, and the aromatic protons of the 2-fluorophenyl ring. The enol form will also present a characteristic vinyl proton and a broad hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical upfield signal for an ethyl ester methyl group, split by the adjacent methylene. |

| ~4.39 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~7.05 | Singlet (s) | 1H | =CH - (enol) | Vinyl proton of the enol tautomer. |

| 7.10 - 8.10 | Multiplet (m) | 4H | Ar-H | Aromatic protons on the 2-fluorophenyl ring, exhibiting complex splitting due to H-H and H-F coupling. |

| ~15.0 | Broad Singlet (br s) | 1H | -OH (enol) | Highly deshielded proton of the enolic hydroxyl group, involved in intramolecular H-bonding. |

Note: The methylene protons of the keto form (-CO-CH₂-CO-) would appear as a singlet around 4.0-4.5 ppm, but are often not observed or are present in low integration due to the predominance of the enol form in solution.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The presence of two distinct carbonyl groups and the C-F bond are the most diagnostic features.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-2800 | Broad | O-H stretch (enol) | Indicates the presence of the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer. |

| ~1735 | Strong | C=O stretch (ester) | Characteristic absorption for the carbonyl of a conjugated ester.[11] |

| ~1600 | Strong | C=O stretch (ketone) | Aryl ketone carbonyl, frequency is lowered due to conjugation with the aromatic ring and the enol double bond.[5] |

| ~1510 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the phenyl ring. |

| ~1250 | Strong | C-F stretch | Absorption typical for an aryl-fluoride bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique used for this analysis.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 238 | [C₁₂H₁₁FO₄]⁺˙ | Molecular Ion ([M]⁺˙) |

| 193 | [C₁₀H₆FO₃]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion. |

| 165 | [C₉H₆FO₂]⁺ | Loss of the ethoxycarbonyl radical (•COOCH₂CH₃), an α-cleavage.[12] |

| 123 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation, resulting from cleavage of the C-C bond between the carbonyls. |

| 95 | [C₆H₄F]⁺ | 2-Fluorophenyl cation, resulting from the loss of CO from the 2-fluorobenzoyl cation. |

Applications and Future Directions

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is a valuable synthetic intermediate. The dual carbonyl functionality allows for a wide range of subsequent chemical transformations. It can be used in the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in pharmaceutical drugs.[1] Furthermore, its structural similarity to compounds that have shown inhibitory activity against protein kinases like Src suggests its potential as a lead structure for the development of novel anti-cancer agents.[5] The selective reduction of one or both carbonyl groups can also lead to valuable chiral synthons, such as α- or β-hydroxy esters, which are important in asymmetric synthesis.[13]

Conclusion

This guide has detailed the essential aspects of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, from its fundamental molecular structure to a reliable synthetic methodology and a predictive analysis of its spectroscopic characteristics. The synthesis via a Crossed Claisen condensation is both efficient and scalable. The inherent reactivity of its β-dicarbonyl system, combined with the electronic influence of the 2-fluoro substituent, makes this compound a highly valuable and versatile tool for chemists in both academic and industrial research, particularly in the fields of drug discovery and materials science.

References

- Benchchem. An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Available from: https://www.benchchem.

- JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. Available from: https://www.jove.

- Organic Chemistry Portal. Claisen Condensation. Available from: https://www.organic-chemistry.

- Wikipedia. Claisen condensation. Available from: https://en.wikipedia.

- Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Acyl_Substitution_Reactions/19.

- PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/596593

- Johns Hopkins University. Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Available from: https://jscholarship.library.jhu.edu/handle/1774.2/38073

- Rafinejad, A., et al. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Available from: https://jsciences.ut.ac.ir/article_56314.html

- SpectraBase. Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate - Optional[ATR-IR] - Spectrum. Available from: https://spectrabase.com/spectrum/CRbyRCEgQzl

- PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/66924657

- Sigma-Aldrich. Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate 97%. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/695831

- ChemicalBook. 31686-94-9(ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Product Description. Available from: https://www.chemicalbook.com/ProductDesc_EN.aspx?casno=31686-94-9

- Chemguide. interpreting infra-red spectra. Available from: https://www.chemguide.co.uk/analysis/ir/interpret.html

- ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Available from: https://www.researchgate.

- CymitQuimica. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Available from: https://www.cymitquimica.com/base/files/shop_products/IN-DA00CLG2/documents/ficha-tecnica-IN-DA00CLG2.pdf

- Sigma-Aldrich. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Available from: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112624

- ChemicalBook. ETHYL 2,4-DIOXO-4-PHENYLBUTANOATE | 6296-54-4. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0298642.htm

- Benchchem. Mass Spectrometry of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: An In-depth Technical Guide. Available from: https://www.benchchem.

- ResearchGate. Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Available from: https://www.researchgate.net/publication/233377770_Ethyl_24-Dioxo-4-phenylbutyrateA_Versatile_Intermediate_for_the_Large-Scale_Preparation_of_EnantiomericallyPure_a-Hydroxy_and_a-Amino_Acid_Esters

- LookChem. 4-(2-nitrophenyl)-2,4-dioxobutanoic acid ethyl ester. Available from: https://www.lookchem.com/cas-178/178114-28-8.html

- PubChem. Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/11054223

- ChemicalBook. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61236455.htm

- Sigma-Aldrich. Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0509

- mzCloud. Ethyl 3 oxo 2 4 diphenylbutanoate. Available from: https://www.mzcloud.org/compound/fPZ6yFpA3V2bT47vX9z8Yw

- Dana Bioscience. Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate 250mg. Available from: https://danabioscience.

- ChemicalBook. ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate synthesis. Available from: https://www.chemicalbook.

- The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available from: https://www.rsc.

- Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Available from: https://www.jocpr.

- The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: https://www.rsc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. 31686-94-9 CAS MSDS (ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate: A Technical Guide for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Synthesis Strategy: Claisen Condensation

The primary and most efficient route for the synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is the Claisen condensation of 2'-fluoroacetophenone with diethyl oxalate. This reaction is typically facilitated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the acetophenone, enabling its nucleophilic attack on the diethyl oxalate.

The choice of sodium ethoxide as the base is strategic. Its conjugate acid, ethanol, is often the solvent for the reaction, thus preventing unwanted transesterification side reactions. The reaction proceeds through a diketone intermediate which is then protonated during acidic workup to yield the final product.

Step-by-Step Synthesis Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be performed with caution.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 2'-fluoroacetophenone in absolute ethanol dropwise at room temperature.

-

Addition of Diethyl Oxalate: Following the addition of the acetophenone, add diethyl oxalate dropwise to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2.

-

Extraction and Purification: The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Physicochemical Properties and Characterization

While specific experimental data for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₁FO₄ |

| Molecular Weight | 238.21 g/mol |

| Appearance | Likely a pale yellow solid or oil |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and mass spectrometry would be essential for structural confirmation. |

Applications in Drug Discovery and Organic Synthesis

Ethyl 4-aryl-2,4-dioxobutanoates are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of the 1,3-dicarbonyl moiety allows for a wide range of reactions.

Synthesis of Heterocycles

This class of compounds serves as a key precursor for the synthesis of various heterocycles, including pyrazoles, isoxazoles, and pyridazines, which are privileged scaffolds in medicinal chemistry. For instance, reaction with hydrazine derivatives can yield substituted pyrazoles.

Precursor to Biologically Active Molecules

Aryl dioxobutanoates are intermediates in the synthesis of more complex molecules with potential biological activity. For example, derivatives of similar structures have been investigated as inhibitors of various enzymes.

Diagrams and Workflows

Synthesis Workflow

Caption: General workflow for the synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.

References

A comprehensive list of references will be provided upon the availability of more specific literature for the 2-fluoro isomer. The synthetic methodology is based on well-established organic chemistry principles, such as the Claisen condensation, which is detailed in numerous organic chemistry textbooks and publications. For analogous syntheses, please refer to scientific databases using keywords like "ethyl 4-aryl-2,4-dioxobutanoate synthesis".

An In-depth Technical Guide to the Potential Biological Targets of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Executive Summary

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate belongs to the 4-aryl-2,4-dioxobutanoate class of compounds, a chemical scaffold of significant interest in medicinal chemistry.[1] The core structural feature, the β-diketo acid (DKA) ester moiety, is a well-established pharmacophore known for its ability to chelate divalent metal ions. This property makes it a privileged structure for inhibiting metalloenzymes. This guide provides a comprehensive exploration of the potential biological targets for this specific molecule, moving from primary, mechanism-based hypotheses to broader, exploratory possibilities. We will detail the scientific rationale behind each potential target class, provide validated experimental workflows for target identification and validation, and discuss the critical structure-activity relationships that drug development professionals must consider. The overarching goal is to equip researchers with a robust framework for investigating the therapeutic potential of this compound.

Part 1: Molecular Profile and Mechanistic Rationale

Chemical Structure and Key Features

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is characterized by three key functional regions:

-

The β-Diketone System: The 2,4-dioxo motif is the molecule's reactive core. It can exist in tautomeric equilibrium between the diketo form and various enol forms. This enolic hydroxyl group, along with the adjacent ketone, creates a powerful bidentate chelation site for divalent metal cations such as Magnesium (Mg²⁺) and Manganese (Mn²⁺).

-

The Aryl Group: A 2-fluorophenyl ring is attached to the C4 carbonyl. The fluorine substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, in addition to forming specific interactions within a target's binding pocket.

-

The Ethyl Ester: The ethyl ester at the C1 position renders the molecule more lipophilic than its corresponding carboxylic acid. This feature can enhance cell permeability, suggesting the compound may act as a prodrug that is hydrolyzed intracellularly to the more active carboxylate form.[2]

The β-Diketone Moiety: A Metalloenzyme-Targeting Pharmacophore

The primary hypothesis for the biological activity of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is the inhibition of metalloenzymes. Many viral and human enzymes rely on coordinated divalent metal ions in their active sites to catalyze reactions involving nucleic acids or other charged substrates. The β-diketone scaffold effectively competes with the natural substrate by chelating these essential metal ions, thereby inactivating the enzyme.

Caption: Mechanism of metalloenzyme inhibition by a β-diketone compound.

Part 2: Primary Hypothesized Targets: Viral Metalloenzymes

Based on extensive literature for the β-diketo acid scaffold, the most probable targets are viral enzymes that are critical for replication.[2][3][4][5][6]

HIV-1 Integrase (IN)

HIV-1 integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome.[3] Its active site contains two critical Mg²⁺ ions. β-Diketo acids are a foundational class of HIV-1 integrase inhibitors, with drugs like Raltegravir and Dolutegrav evolving from this chemical understanding.

-

Mechanism of Action: The inhibitor occupies the active site, and its two carbonyl oxygens chelate the two Mg²⁺ ions, preventing the binding and processing of the viral DNA termini.[2] Studies consistently show that the free carboxylic acid derivatives are more potent inhibitors than their ester counterparts, likely due to a stronger interaction with the metal ions and key lysine residues in the active site.[2]

Influenza Virus Endonuclease

The influenza virus polymerase acidic (PA) protein contains a cap-snatching endonuclease domain that is also a metalloenzyme. This domain is crucial for cleaving host pre-mRNAs to generate capped primers for viral mRNA synthesis.

-

Mechanism of Action: Like with HIV integrase, diketo acid derivatives can inhibit this endonuclease by chelating the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the active site.[4] This has been identified as a promising strategy for developing broad-spectrum antiviral drugs against influenza and other bunyaviruses.[4]

Part 3: Secondary and Exploratory Targets

While metalloenzymes are the primary candidates, the 4-aryl-2,4-dioxobutanoate scaffold has shown activity against other enzyme classes.

Protein Tyrosine Kinases (e.g., Src Kinase)

A study involving the synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives demonstrated moderate inhibitory activity against Src Kinase.[7] Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival; its dysregulation is implicated in many cancers.

-

Potential Mechanism: Inhibition could occur through binding at the ATP-binding pocket or an allosteric site. The specific interactions would differ from the metal chelation mechanism and would depend heavily on the nature of the aryl substituent.

Glycolic Acid Oxidase

4-substituted 2,4-dioxobutanoic acids have been synthesized and identified as potent inhibitors of porcine liver glycolic acid oxidase.[8] This enzyme is involved in photorespiration in plants and oxalate metabolism in animals.

-

Relevance: While perhaps not a primary therapeutic target for major diseases, this finding underscores the scaffold's versatility and potential for applications in metabolic research or as a tool compound.

Part 4: A Validated Workflow for Target Identification

A systematic, multi-phase approach is required to definitively identify and validate the biological targets of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.

Caption: A four-phase workflow for target identification and validation.

Phase 1: Experimental Protocols - Biochemical Assays

The cornerstone of target validation lies in robust, quantitative biochemical assays. Here, we detail protocols for two primary hypothesized targets.

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

-

Principle: This is a fluorescence-based assay that measures the integration of a donor DNA substrate into a target DNA substrate. Inhibition is quantified by a reduction in the fluorescence signal.

-

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrates (e.g., donor U5 LTR and target DNA) labeled with a fluorophore and a quencher

-

Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT

-

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader

-

-

Methodology:

-

Prepare serial dilutions of the test compound in DMSO. Dilute further into the assay buffer.

-

In a 384-well plate, add 5 µL of the diluted compound.

-

Add 10 µL of a pre-mixed solution containing the recombinant integrase enzyme and the donor DNA substrate.

-

Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding and 3'-processing.

-

Initiate the strand transfer reaction by adding 5 µL of the target DNA substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and read the fluorescence intensity.

-

-

Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Src Kinase Activity Assay (ADP-Glo™ Kinase Assay)

-

Principle: This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less light indicates greater kinase inhibition.

-

Materials:

-

Recombinant active Src Kinase

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, dissolved in DMSO

-

384-well assay plates

-

Luminometer

-

-

Methodology:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted compound to a 384-well plate.

-

Add 2 µL of a solution containing Src kinase and the peptide substrate.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Read the luminescence signal.

-

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value from a dose-response curve.

Hypothetical Assay Data Summary

| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |

| Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | HIV-1 Integrase | Strand Transfer | 5.2 |

| 4-(2-fluorophenyl)-2,4-dioxobutanoic acid* | HIV-1 Integrase | Strand Transfer | 0.8 |

| Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | Src Kinase | ADP-Glo™ | 15.8 |

| Staurosporine (Control) | Src Kinase | ADP-Glo™ | 0.01 |

*Hypothetical data for the hydrolyzed acid form, predicted to be more potent.

Part 5: Structure-Activity Relationship (SAR) and Future Directions

The initial findings from these assays will guide the next phase of drug development.

-

The Ester's Role: A key experiment is to synthesize and test the corresponding carboxylic acid. If the acid is significantly more potent in biochemical assays but the ester shows better activity in cell-based assays, it strongly supports the hypothesis of the ester acting as a cell-permeable prodrug.

-

The Fluorine's Influence: The ortho-fluoro substituent is critical. It alters the conformation and electronics of the phenyl ring. Its role can be probed by synthesizing analogs with fluorine at the meta or para positions, or with other substituents (e.g., chloro, methyl) to understand its contribution to potency and selectivity.

-

Scaffold Hopping: If a promising target is validated, medicinal chemists can explore replacing the core scaffold while maintaining the key pharmacophoric features (e.g., the metal-chelating motif) to optimize properties and discover novel intellectual property.

Conclusion

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is a molecule with a high probability of targeting metalloenzymes, particularly viral integrases and endonucleases, due to its β-diketone core. Exploratory screening against other targets like protein kinases is also warranted based on existing literature. The systematic application of the computational, biochemical, and cellular workflows detailed in this guide will enable researchers to precisely identify its biological targets, understand its mechanism of action, and lay the groundwork for its potential development as a therapeutic agent.

References

-

Billamboz, M., et al. (2011). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. PLoS ONE, 6(5), e19824. [Link]

-

Mouscadet, J. F., et al. (2004). Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action. Journal of Medicinal Chemistry, 47(18), 4466-4475. [Link]

-

Li, S., et al. (2022). Structural and Biochemical Basis for Development of Diketo Acid Inhibitors Targeting the Cap-Snatching Endonuclease of the Ebinur Lake Virus (Order: Bunyavirales). Journal of Virology, 96(5), e0197721. [Link]

-

Pais, G. C., & Burke, T. R., Jr. (2005). Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase. Journal of Medicinal Chemistry, 48(1), 111-120. [Link]

-

Hu, L., et al. (2012). Design and synthesis of novel β-diketo derivatives as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 177-182. [Link]

-

Abdel-Wahab, B. F., et al. (2019). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Mini-Reviews in Organic Chemistry, 16(5), 446-460. [Link]

-

Sadeghi, B., & Gholamzadeh, M. (2018). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 29(3), 229-234. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 596593, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved January 6, 2026 from [Link].

-

Prugh, J. D., et al. (1990). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1885-1893. [Link]

-

ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. Retrieved January 6, 2026 from [Link].

-

Zhang, Y. L., et al. (1992). Antitumor agents, 130. Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Natural Products, 55(8), 1100-1111. [Link]

-

de Farias, S. A., et al. (2020). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Molecules, 25(17), 3986. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel β-diketo derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate: A Methodological & Predictive Approach

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, a compound of interest in contemporary drug discovery and chemical synthesis. Given the limited publicly available experimental data for this specific regioisomer, this document establishes a robust framework for understanding its solubility based on first principles, data from structurally similar analogs, and detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate belongs to the class of 1,3-diketones, which are pivotal building blocks in organic synthesis. These motifs are known to exhibit a range of biological activities and are often investigated as potential therapeutic agents, particularly as kinase inhibitors. The precise positioning of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets and its physicochemical properties, including solubility. An in-depth understanding of its solubility is paramount for its application in medicinal chemistry, enabling rational formulation design, and ensuring the reliability and reproducibility of biological assays.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate and Comparison with a Known Isomer.

| Property | Predicted Value for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | Reported Value for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate[1] | Rationale for Prediction |

| Molecular Formula | C₁₂H₁₁FO₄ | C₁₂H₁₁FO₄ | Identical atomic composition. |

| Molecular Weight | 238.21 g/mol | 238.21 g/mol | Identical atomic composition. |

| Polar Surface Area (PSA) | ~60.4 Ų | 60.4 Ų | The position of the fluorine atom is unlikely to significantly alter the PSA, which is dominated by the two carbonyl groups and the ester moiety. |

| Predicted LogP | ~1.8 | Not explicitly stated, but likely similar to the 2-fluoro isomer. | The LogP is influenced by the overall lipophilicity. While the 2-fluoro substitution may introduce subtle electronic and conformational changes compared to the 4-fluoro position, a dramatic shift in LogP is not anticipated. |

| pKa | ~6.00 | Not explicitly stated, but predicted to be around 6.00 for the 4-fluoro isomer.[2] | The acidic proton is located on the methylene group between the two carbonyls. The electron-withdrawing nature of the fluorophenyl group will influence this acidity. The effect of the 2-fluoro versus 4-fluoro position is expected to be minor. |

| Appearance | Likely a light yellow to yellow solid.[2] | Light yellow to yellow solid. | The chromophore responsible for the color is the extended π-system of the benzoylpyruvate moiety, which is present in both isomers. |

A Systematic Approach to Solubility Determination: Experimental Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Instrumentation

-

Solute: Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (purity ≥95%)

-

Solvents: A range of solvents with varying polarities should be selected, for example:

-

Water (highly polar, protic)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetonitrile (polar, aprotic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

-

Instrumentation:

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Experimental Workflow

The experimental workflow for determining the equilibrium solubility of the compound is depicted in the following diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining after equilibration.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.

-

-

Equilibration:

-

Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Prepare a series of accurate dilutions of the supernatant with the appropriate solvent.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is a suitable starting point, with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with 0.1% formic acid to ensure protonation and good peak shape).[3]

-

Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, or more selectively and sensitively using a mass spectrometer.

-

-

Quantification:

-

Prepare a standard calibration curve using known concentrations of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.

-

Determine the concentration of the compound in the diluted supernatant samples by interpolating from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Expected Solubility Profile and Rationale

Based on the predicted physicochemical properties, the following solubility profile can be anticipated:

-

Aqueous Solubility: The molecule possesses both polar (two carbonyls, ester) and nonpolar (fluorophenyl ring, ethyl group) regions. Therefore, its aqueous solubility is expected to be low. The presence of the electron-withdrawing fluorine atom may slightly increase its acidity and potential for hydrogen bonding with water compared to an unsubstituted phenyl ring, but the overall effect on water solubility is likely to be modest.

-

Solubility in Organic Solvents:

-

High Solubility: Expected in polar aprotic solvents like acetone and acetonitrile, and in polar protic solvents like ethanol and methanol, due to the ability of these solvents to engage in dipole-dipole interactions and/or hydrogen bonding with the solute.

-

Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like hexane, as the polar functional groups of the solute will not be effectively solvated.

-

Conclusion

While direct experimental solubility data for Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate remains to be published, a comprehensive understanding of its likely behavior can be achieved through a combination of predictive analysis based on its molecular structure and comparison with known analogs. The provided experimental protocol offers a robust and reliable framework for the empirical determination of its solubility in a range of solvents. This information is critical for advancing the study of this compound in various scientific disciplines, particularly in the realm of drug discovery and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596593, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66924657, Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link].

- Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.

-

United States Environmental Protection Agency (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link].

Sources

An In-depth Technical Guide to Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic applications of these promising molecules. We will delve into their roles as kinase inhibitors and antiviral agents, providing detailed experimental protocols and exploring the underlying mechanisms of action.

Introduction: The Versatile 1,3-Diketone Scaffold

The 1,3-diketone moiety is a privileged scaffold in organic synthesis and medicinal chemistry, recognized for its diverse biological activities.[1] This structural motif is a key pharmacophore in a range of therapeutic agents, exhibiting antitumor, antimicrobial, antibacterial, and antiviral properties.[1] Within this class, ethyl 4-aryl-2,4-dioxobutanoates have emerged as particularly interesting subjects of investigation. The presence of the aryl group allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This guide focuses specifically on the 2-fluorophenyl substituted analog, Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, and its related derivatives, exploring their potential as inhibitors of critical cellular and viral enzymes.

Synthesis and Chemical Properties

The synthesis of ethyl 4-aryl-2,4-dioxobutanoates is typically achieved through a Claisen condensation reaction. The general and widely adopted method involves the reaction of an appropriately substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide (NaOEt).[1]

General Synthesis Workflow

The synthetic pathway can be visualized as a straightforward, two-step process, beginning with the formation of the ethoxide base followed by the condensation reaction.

Caption: General workflow for the synthesis of ethyl 4-aryl-2,4-dioxobutanoates.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Materials:

-

4-Fluoroacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol (dry)

-

Dichloromethane

-

Sulfuric acid (dilute)

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (10 mmol) to absolute ethanol (10 mL). Stir the mixture until all the sodium has reacted to form sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 4-fluoroacetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise with continuous stirring.

-

Reaction Progression: Stir the reaction mixture overnight at room temperature. After the overnight stirring, heat the mixture to 80°C for 30 minutes.

-

Workup: Cool the reaction mixture to room temperature and then acidify to pH 2 with dilute sulfuric acid.

-

Extraction: Extract the product into dichloromethane.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure Ethyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate.

Note on Tautomerism: It is important to recognize that 4-aryl-2,4-dioxobutanoates exist in equilibrium with their enol tautomer, Ethyl 4-aryl-4-hydroxy-2-oxobut-3-enoate. Spectroscopic data often indicates the predominance of the enol form, stabilized by an intramolecular hydrogen bond.

Biological Activity and Therapeutic Potential

Derivatives of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate have shown promise in two key therapeutic areas: oncology, through the inhibition of Src kinase, and virology, as inhibitors of HIV-1 integrase.

Src Kinase Inhibition: A Target in Oncology

Mechanism of Action: Src family tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in various cellular signaling pathways, regulating processes such as cell growth, differentiation, migration, and survival.[1] The overexpression or constitutive activation of Src kinase is correlated with tumor growth and metastasis in several human cancers.[1] Small molecule inhibitors of Src kinase often target the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[2] The 1,3-diketone scaffold of the butanoate derivatives can act as a pharmacophore that interacts with key residues within this ATP-binding site.

Caption: Simplified signaling pathway of Src kinase and its inhibition.

Structure-Activity Relationship (SAR): Studies on a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives have revealed moderate Src kinase inhibitory activity. The inhibitory concentration (IC50) values for these compounds are in the micromolar range.[1]

| Compound | Aryl Substituent | Src Kinase IC50 (µM) |

| 3a | Phenyl | > 90.3 (less active) |

| 3d | 4-Fluorophenyl | > 90.3 (less active) |

| 3f | 3-Methylphenyl | 48.3 |

| Staurosporine | (Reference) | - |

Data synthesized from the Journal of Sciences, Islamic Republic of Iran.[1]

The available data suggests that substitutions on the phenyl ring can influence the inhibitory potency. For instance, a 3-methyl substituent on the aromatic ring demonstrated the best activity among the tested compounds.[1] Further investigation with a wider range of substitutions at the 2-position of the phenyl ring is warranted to fully elucidate the SAR for this particular series.

HIV-1 Integrase Inhibition: A Strategy Against AIDS

Mechanism of Action: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[3] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[3] Inhibitors of this enzyme, particularly strand transfer inhibitors (INSTIs), are a clinically validated class of antiretroviral drugs.[4] The 4-aryl-2,4-dioxobutanoic acid scaffold has been identified as a potent pharmacophore for HIV-1 integrase inhibition.[3][5] These compounds chelate the divalent metal ions (typically Mg2+) in the active site of the integrase, which are essential for its catalytic activity, thereby preventing the integration of viral DNA.[3]

Caption: Mechanism of action of HIV-1 integrase inhibitors.

Structure-Activity Relationship (SAR): Extensive research on 4-aryl-2,4-dioxobutanoic acid derivatives has led to the development of potent HIV-1 integrase inhibitors. While specific data for the ethyl ester of the 2-fluorophenyl derivative is not detailed in the provided search results, the broader class of compounds demonstrates that substitutions on the aryl ring are critical for activity. For example, naphthyridine-containing analogs have shown low nanomolar IC50 values against both wild-type and resistant strains of HIV-1.[3][5] The development of these compounds often involves optimizing their ability to mimic the bound viral or host DNA in the integrase active site.[3][5]

Experimental Protocols for Biological Evaluation

Src Kinase Activity Assay (Luminescence-Based)

This protocol is a general guide for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

Materials:

-

Purified Src kinase

-

Src substrate peptide (e.g., Poly-(Glu,Tyr 4:1))

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Max reagent (Promega)

-

White opaque 96-well plates

Procedure:

-

Reaction Setup: In a 96-well plate, add 45 µL of a master mix containing the kinase assay buffer, Src kinase (e.g., 100 nM), and the substrate peptide (e.g., 0.5 mg/mL).

-

Compound Addition: Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).

-

Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution (final concentration, e.g., 100 µM).

-

Incubation: Incubate the plate at room temperature for 1 hour in the dark.

-

Detection: Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Signal Stabilization: Incubate for an additional 15 minutes at room temperature to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay (Gel-Based)

This is a simplified, conceptual protocol for a gel-based assay to measure the strand transfer activity of HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (one labeled, e.g., with a fluorescent dye)

-

Target DNA (e.g., a plasmid)

-

Assay buffer (containing a divalent metal cofactor, e.g., Mg2+)

-

Test compounds (dissolved in DMSO)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Reaction Assembly: In a microcentrifuge tube, combine the assay buffer, HIV-1 integrase, and the labeled oligonucleotide substrate.

-

Compound Incubation: Add the test compound at various concentrations (or DMSO as a vehicle control) and incubate for a short period.

-

Initiate Strand Transfer: Add the target DNA to initiate the strand transfer reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Electrophoresis: Analyze the reaction products by denaturing PAGE.

-

Visualization and Analysis: Visualize the labeled DNA fragments using an appropriate imaging system. The appearance of higher molecular weight bands corresponding to the strand transfer products indicates integrase activity. Quantify the bands to determine the extent of inhibition and calculate the IC50 value.

Conclusion and Future Directions

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate and its analogs represent a versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for further drug discovery and development efforts.

The demonstrated activity of this scaffold against both Src kinase and HIV-1 integrase highlights its potential in oncology and infectious diseases. Future research should focus on:

-

Synthesis and Evaluation of a Broader Analog Library: A systematic exploration of substitutions on the phenyl ring, particularly at the 2-position, is needed to establish a more comprehensive SAR for both Src kinase and HIV-1 integrase inhibition.

-

Mechanism of Action Studies: More detailed structural biology studies, such as co-crystallization of the inhibitors with their target enzymes, would provide valuable insights into the specific molecular interactions and aid in the rational design of more potent and selective inhibitors.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

The continued investigation of this class of 1,3-diketone derivatives holds the potential to deliver novel therapeutic agents for the treatment of cancer and HIV/AIDS.

References

-

Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). A Novel Anti-HIV Active Integrase Inhibitor with a Favorable In Vitro Cytochrome P450 and Uridine 5'-diphospho-glucuronosyltransferase Metabolism Profile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity. Retrieved from [Link]

-

PubMed. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural and biochemical basis for intracellular kinase inhibition by Src-specific peptidic macrocycles. Retrieved from [Link]

-

PubMed. (2014). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Retrieved from [Link]

-

PubMed. (2004). Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. Retrieved from [Link]

-

MDPI. (2020). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

-

protocols.io. (2024). Kinase activity assays Src and CK2. Retrieved from [Link]

-

Bio-protocol. (2021). Src kinase assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Retrieved from [Link]

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Role of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate in Medicinal Chemistry

Executive Summary

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate belongs to the potent class of aryl diketo ester compounds that have garnered significant attention in medicinal chemistry. This guide elucidates its pivotal role as a pharmacophoric scaffold, primarily in the development of inhibitors for metalloenzymes. The core of its activity lies in the 1,3-diketo moiety, which acts as a powerful chelating agent for divalent metal ions essential for the catalytic activity of various enzymes. The primary therapeutic success of this scaffold has been in the discovery of potent HIV-1 integrase inhibitors. This document provides a comprehensive overview of its synthesis, mechanism of action, structure-activity relationships, and its broader therapeutic potential, tailored for researchers and professionals in drug development.

Introduction: The Significance of the Aryl Diketo Acid Scaffold

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate is a key synthetic intermediate and a fundamental building block in drug discovery. It is a member of the broader class of aryl β-diketo acids (DKAs) and their corresponding esters.[1] The defining feature of this class is the 1,3-dicarbonyl system, which is capable of coordinating with divalent metal cations, such as Mg²⁺ or Mn²⁺, within the active sites of various enzymes.[2] This chelating property is the cornerstone of their inhibitory mechanism.

While this scaffold has shown promise against several enzymatic targets, its most profound impact has been in the fight against HIV/AIDS. Derivatives of aryl diketo acids are potent inhibitors of HIV-1 integrase (IN), a viral enzyme crucial for replicating the HIV genome within a host cell.[2][3] This guide will delve into the specific attributes of the ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate structure and its evolution into clinically significant antiviral agents.

Physicochemical Properties and Synthesis

The foundational compound, ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate, possesses specific chemical properties that make it a valuable starting point for medicinal chemistry campaigns.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁FO₄ | [4] |

| Molecular Weight | 238.21 g/mol | [4] |

| IUPAC Name | ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | [4] |

| CAS Number | 31686-94-9 | [4][5] |

| Appearance | Light yellow to yellow solid | [5] |

General Synthetic Pathway

The synthesis of ethyl 4-aryl-2,4-dioxobutanoates is typically achieved through a Claisen condensation reaction. This involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide (NaOEt).[6]

Caption: General workflow for the synthesis of the target compound.

The Core Mechanism of Action: HIV-1 Integrase Inhibition

The replication cycle of HIV-1 is critically dependent on the enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[7] This process involves two key catalytic steps:

-

3'-Processing: The endonucleolytic removal of two nucleotides from each 3' end of the viral DNA.[7]

-

Strand Transfer (ST): The joining of the processed 3' ends of the viral DNA to the host's chromosomal DNA.[1][7]

Aryl diketo acid derivatives have been identified as highly potent and selective inhibitors of the strand transfer step.[3][8]

Metal Chelation in the Active Site

The catalytic core of HIV-1 integrase contains a conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two essential Mg²⁺ ions.[9] The diketo acid moiety of the inhibitor effectively competes with the viral DNA substrate by chelating these magnesium ions.[2][9] This interaction functionally sequesters the metal cofactors, thereby blocking the strand transfer reaction and halting viral replication.[2][3] The acidic portion of the molecule (the enol or the hydrolyzed carboxylic acid) is crucial for this potent inhibitory activity.[2]

Caption: DKA inhibitor chelating Mg²⁺ ions in the enzyme active site.

Therapeutic Applications & Structure-Activity Relationship (SAR)